3-Hydroxy-4-iodo-N,N-dimethylbenzamide
Description
3-Hydroxy-4-iodo-N,N-dimethylbenzamide is a substituted benzamide featuring a hydroxyl group at the 3-position, an iodine atom at the 4-position, and an N,N-dimethylamide moiety. The iodine substituent may confer unique reactivity, such as participation in halogen bonding or serving as a directing group in metal-catalyzed C–H functionalization reactions . The N,N-dimethyl group likely influences rotational barriers about the C–N bond, as observed in studies of N,N-dimethylbenzamide derivatives .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-hydroxy-4-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3 |
InChI Key |
PORDLLSMDWVPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide typically involves the iodination of 3-hydroxy-N,N-dimethylbenzamide. The process can be summarized as follows:
Starting Material: 3-Hydroxy-N,N-dimethylbenzamide.
Iodination: The introduction of an iodine atom at the fourth position of the benzene ring. This can be achieved using iodine (I2) and an oxidizing agent such as sodium iodate (NaIO3) in an acidic medium.
Reaction Conditions: The reaction is usually carried out in a solvent like acetic acid at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-N,N-dimethylbenzamide.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 3-oxo-4-iodo-N,N-dimethylbenzamide.
Reduction: Formation of 3-hydroxy-N,N-dimethylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-iodo-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the iodine atom can enhance its biological activity.
Medicine: Investigated for its potential use in drug development. Its structure can be modified to create derivatives with improved pharmacological properties.
Industry: Used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity to certain targets, making it more effective in its action.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural features and substituent effects of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide and related benzamides:
Key Observations :
- Iodine vs.
- N,N-Dimethyl vs.
- Hydroxyl Positioning : A meta-hydroxyl group (3-position) may create distinct hydrogen-bonding networks compared to para-substituted analogs .
Physical and Spectroscopic Properties
Melting Points and Solubility
NMR and Rotational Barriers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
